Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol . It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of an ethyl ester group and two keto groups at positions 4 and 5 of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of ethyl 4,5-dioxopyrrolidine-3-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate
- Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate
These compounds share a similar pyrrolidine core structure but differ in the substituents attached to the nitrogen atom. The unique ethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-10-5-6(7(11)8(10)12)9(13)14-4-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVUEMINSWDAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(=O)C1=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276997 | |
Record name | ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-43-6 | |
Record name | Ethyl 1-ethyl-4,5-dioxo-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5336-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 327 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC327 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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